molecular formula C13H11FN2O4 B1394291 [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1225134-66-6

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B1394291
M. Wt: 278.24 g/mol
InChI Key: QXBLODFBZBHAPA-UHFFFAOYSA-N
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Description

“[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound with the CAS Number: 1225134-66-6 . It has a molecular weight of 278.24 . The IUPAC name for this compound is 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.24 . It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

  • Butyrylcholinesterase Inhibitors : This compound has been studied for its potential as a butyrylcholinesterase inhibitor. A study by Dundar et al. (2019) synthesized new derivatives of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate and evaluated their inhibitory effects on butyrylcholinesterase, which could have implications for Alzheimer's disease treatment (Dundar et al., 2019).

  • Fluorescent Labeling Reagent : Hirano et al. (2004) discussed the use of 6-methoxy-4-quinolone, a compound related to [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, as a novel fluorophore. It shows strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).

  • Anticonvulsant and Neurotoxicity : Shaquiquzzaman et al. (2012) synthesized new pyrimidine-5-carbonitrile derivatives, including a molecule structurally similar to the one , and evaluated their anticonvulsant and neurotoxicity effects, indicating potential in seizure management (Shaquiquzzaman et al., 2012).

  • Antioxidant Activity : In 2022, Mehvish and Kumar synthesized new 3(2h)-one pyridazinone derivatives, showcasing potential antioxidant activity, which could be relevant for various medical applications (Mehvish & Kumar, 2022).

  • Aldose Reductase Inhibitors : A study by Qin et al. (2015) focused on the synthesis of quinoxalin-2(1H)-one derivatives, including those structurally related to [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, as aldose reductase inhibitors. This has implications for diabetic complications and antioxidant activity (Qin et al., 2015).

properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBLODFBZBHAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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